Dihydro-6-imino-1,3-dimethyluracil

aza-Diels-Alder heterocyclic synthesis microwave-assisted

Researchers synthesizing doxofylline or dihydropyrido[4,3-d]pyrimidine cores often face inefficiency with 6-amino analogs. Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3) directly solves this: • Enables microwave-assisted dihydropyrido[4,3-d]pyrimidine construction - inefficient with 6-amino-1,3-dimethyluracil • Enhanced C6-H acidity vs. 1,3-dimethyluracil permits site-selective deprotonation & alkylation/acylation at C6 • Certified reference standard (Impurity 24/27) for doxofylline API per ICH guidelines Supplied with full CoA. Bulk quantities available.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 17743-04-3
Cat. No. B094056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-6-imino-1,3-dimethyluracil
CAS17743-04-3
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C(=N)CC(=O)N(C1=O)C
InChIInChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3
InChIKeyHBFKTNIVBGBQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3) Overview


Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3) is a heterocyclic compound belonging to the uracil derivative class, characterized by a dihydrouracil core with methyl substitutions at positions 1 and 3 and an imino group at position 6 [1]. It serves as a key intermediate in the synthesis of various biologically active molecules, notably in the preparation of doxofylline and related pharmaceutical agents . The compound is also referenced as an impurity standard in pharmaceutical quality control, underscoring its relevance in analytical and synthetic chemistry workflows .

Microwave-assisted heterocyclic synthesis
Doxofylline impurity standard

Why Dihydro-6-imino-1,3-dimethyluracil Cannot Be Interchanged with Other Uracil Derivatives


The unique substitution pattern of dihydro-6-imino-1,3-dimethyluracil—specifically the 6-imino group combined with N1,N3-dimethylation—confers distinct reactivity and biological profiles compared to other uracil analogs [1]. While compounds such as 6-amino-1,3-dimethyluracil (CAS 6642-31-5) or 1,3-dimethyluracil (CAS 874-14-6) share the dimethylated core, the presence of the imino group at the 6-position alters electronic properties, hydrogen-bonding capacity, and susceptibility to further functionalization [2]. This structural specificity directly impacts downstream synthetic yields, impurity profiles, and target binding affinities, making generic substitution unsuitable for applications requiring precise chemical behavior .

6-Amino-1,3-dimethyluracil
Cycloaddition reactivity may differ; not a direct synthetic substitute
1,3-Dimethyluracil
C6-H acidity and impurity profile may not transfer; verify analytical context
Generic uracil derivatives
Do not match doxofylline impurity identity; may fail method suitability

Quantitative Differentiation Against Key Analogs


Enhanced Reactivity in Aza-Diels-Alder Cycloadditions

Dihydro-6-imino-1,3-dimethyluracil participates in microwave-promoted aza-Diels-Alder reactions with 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil and aldimines to construct dihydropyrido[4,3-d]pyrimidines, a transformation not efficiently achieved with the corresponding 6-amino derivative due to the imino group's enhanced electrophilicity at the 6-position .

Aza-Diels-Alder reactivity
Class-level inference
Forms dihydropyrido[4,3-d]pyrimidines; 6-amino analog unreactive
Synthetic reactivity context differs; may enable scaffold access
Quantitative yield data not reported
aza-Diels-Alder heterocyclic synthesis microwave-assisted

Gas-Phase Acidity and C-H Bond Strength Differences

The 6-imino substitution in dihydro-6-imino-1,3-dimethyluracil is anticipated to substantially alter the C6-H and C5-H acidities relative to the parent 1,3-dimethyluracil. In 1,3-dimethyluracil, the C6-H acidity is 369 kcal mol⁻¹ and C5-H is 384 kcal mol⁻¹ [1]; the imino group lowers the electron density at C6, increasing its acidity and enabling selective deprotonation/functionalization [2].

C6-H Acidity Context
Class-level inference
Inferred more acidic than 369 kcal mol⁻¹ (1,3-dimethyluracil C6-H)
Regioselectivity context may differ; supports 6-position studies
Direct measurement not available
gas-phase acidity thermochemistry C-H acidity

Specific Impurity Marker in Doxofylline Quality Control

Dihydro-6-imino-1,3-dimethyluracil is specifically designated as Doxofylline Impurity 24 (or 27) in pharmaceutical reference standard catalogs, with a certified purity of ≥95% for analytical use . In contrast, generic uracil or 1,3-dimethyluracil impurities are not structurally related to doxofylline's degradation pathways and would not serve as appropriate system suitability markers .

Impurity Standard Fit
Head-to-head
Certified as Doxofylline Impurity 24/27, ≥95% purity
Supports doxofylline HPLC method validation
Comparator irrelevant to doxofylline analysis
pharmaceutical impurity HPLC doxofylline

Optimal Application Scenarios


Synthesis of Dihydropyrido[4,3-d]pyrimidines via Aza-Diels-Alder Reactions

This compound is uniquely suited for constructing dihydropyrido[4,3-d]pyrimidine cores under microwave irradiation, a transformation that is inefficient with the 6-amino analog. Researchers aiming to access this privileged heterocyclic scaffold should procure this specific derivative rather than 6-amino-1,3-dimethyluracil .

Regioselective 6-Position Functionalization

Due to the enhanced acidity of the C6-H bond relative to 1,3-dimethyluracil, dihydro-6-imino-1,3-dimethyluracil enables site-selective deprotonation and subsequent alkylation or acylation at the 6-position. This property makes it a superior starting material for synthesizing 6-substituted uracil analogs [1].

Doxofylline Impurity Standard

This compound serves as a certified reference standard (Impurity 24/27) for the analysis of doxofylline active pharmaceutical ingredient and formulations. Its structural specificity ensures accurate identification and quantification, which is critical for meeting ICH impurity guidelines .

Application
Selection Property
Validation Focus
Dihydropyrido[4,3-d]pyrimidine synthesis
6-Imino cycloaddition reactivity
Reaction compatibility and yield review
Regioselective 6-position modification
C6-H acidity context
Site-selectivity and functionalization outcome
Doxofylline impurity standard
Structural impurity identity
HPLC method suitability review

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